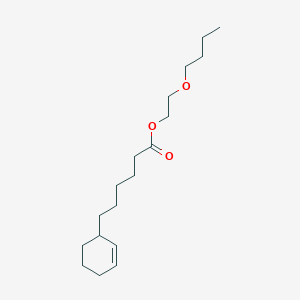
2-Butoxyethyl 6-(cyclohex-2-en-1-yl)hexanoate
Description
2-Butoxyethyl 6-(cyclohex-2-en-1-yl)hexanoate is a chemical compound known for its unique structure and properties. It is a member of the ester family, characterized by the presence of an ester functional group. This compound has a molecular mass of 296.23514488399996 daltons .
Properties
CAS No. |
6316-59-2 |
|---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-butoxyethyl 6-cyclohex-2-en-1-ylhexanoate |
InChI |
InChI=1S/C18H32O3/c1-2-3-14-20-15-16-21-18(19)13-9-5-8-12-17-10-6-4-7-11-17/h6,10,17H,2-5,7-9,11-16H2,1H3 |
InChI Key |
COGBNPPQNRXZLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)CCCCCC1CCCC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Butoxyethyl 6-(cyclohex-2-en-1-yl)hexanoate typically involves esterification reactions. One common method is the reaction between 6-(cyclohex-2-en-1-yl)hexanoic acid and 2-butoxyethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Butoxyethyl 6-(cyclohex-2-en-1-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction usually results in the formation of the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various substituted products. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Scientific Research Applications
2-Butoxyethyl 6-(cyclohex-2-en-1-yl)hexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving esterases, enzymes that hydrolyze ester bonds. It serves as a substrate to investigate the activity and specificity of these enzymes.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties. Researchers study its interactions with biological targets to develop new drugs.
Industry: It is used in the formulation of specialty chemicals, including fragrances and flavorings, due to its unique odor and taste properties.
Mechanism of Action
The mechanism of action of 2-Butoxyethyl 6-(cyclohex-2-en-1-yl)hexanoate involves its interaction with specific molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. These products can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
2-Butoxyethyl 6-(cyclohex-2-en-1-yl)hexanoate can be compared with other similar compounds such as:
2-(2-Butoxyethoxy)ethyl 6-(cyclohex-2-en-1-yl)hexanoate: This compound has an additional ethoxy group, which may alter its physical and chemical properties, such as solubility and reactivity.
2-Butoxyethyl 6-(cyclohex-1-en-1-yl)hexanoate: The position of the double bond in the cyclohexyl ring is different, which can influence the compound’s stability and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


